

# Spectroscopic Characterization of 5-(phenylethynyl)furan-2-carboxylic acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-(Phenylethynyl)furan-2-carboxylic acid

Cat. No.: B142898

[Get Quote](#)

## Introduction

**5-(phenylethynyl)furan-2-carboxylic acid** is a heterocyclic organic compound featuring a furan ring substituted with a carboxylic acid group at the 2-position and a phenylethynyl group at the 5-position. Its chemical formula is  $C_{13}H_8O_3$ , with a molecular weight of approximately 212.21 g/mol <sup>[1][2][3][4]</sup>. The conjugated system comprising the furan ring, the alkyne, and the phenyl group suggests interesting electronic and spectroscopic properties, making it a molecule of interest for researchers in materials science and drug development.

This technical guide provides a detailed overview of the expected spectroscopic characteristics of **5-(phenylethynyl)furan-2-carboxylic acid**. The data presented herein are predicted based on the analysis of structurally similar compounds, including 2-furancarboxylic acid and other 5-substituted furan-2-carboxylic acids, due to the limited availability of direct experimental data in the public domain.

## Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for **5-(phenylethynyl)furan-2-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data Solvent: DMSO- $d_6$ , Spectrometer Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~13.5	singlet	-COOH
~7.6 - 7.7	multiplet	Phenyl H (ortho)
~7.4 - 7.5	multiplet	Phenyl H (meta, para)
~7.35	doublet	Furan H3
~7.15	doublet	Furan H4

Table 2: Predicted  $^{13}\text{C}$  NMR Data Solvent: DMSO- $d_6$ , Spectrometer Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~159.5	C=O
~148.0	Furan C2
~145.0	Furan C5
~132.0	Phenyl C (ipso)
~131.5	Phenyl CH (ortho)
~129.0	Phenyl CH (meta)
~128.5	Phenyl CH (para)
~122.0	Furan CH3
~118.0	Furan CH4
~95.0	Alkyne C
~85.0	Alkyne C

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Description
2500-3300	O-H stretch	Very broad, characteristic of a carboxylic acid
~2210	C≡C stretch	Medium to weak, characteristic of an alkyne
~1700	C=O stretch	Strong, sharp peak
~1590, 1480	C=C stretch	Aromatic ring vibrations
~1100	C-O stretch	Furan ring ether linkage

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
212	~100	[M] <sup>+</sup> (Molecular Ion)
195	Moderate	[M-OH] <sup>+</sup>
167	Moderate to High	[M-COOH] <sup>+</sup>
139	Moderate	[M-COOH-CO] <sup>+</sup> or [C <sub>11</sub> H <sub>7</sub> ] <sup>+</sup>
115	Moderate	Phenylacetylene fragment

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **5-(phenylethynyl)furan-2-carboxylic acid**.

### NMR Spectroscopy Protocol

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **5-(phenylethynyl)furan-2-carboxylic acid**.

- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Vortex the sample to ensure homogeneity.
- Instrumentation and Data Acquisition:
  - Use a 400 MHz (for <sup>1</sup>H) or 100 MHz (for <sup>13</sup>C) NMR spectrometer for analysis.
  - Place the sample in the spectrometer's probe.
  - Shim the magnetic field to achieve homogeneity.
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra at room temperature. For <sup>13</sup>C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

## IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
  - Grind a small amount of **5-(phenylethynyl)furan-2-carboxylic acid** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation and Data Acquisition:
  - Use a Fourier Transform Infrared (FTIR) spectrometer for the analysis.
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet containing the sample in the spectrometer's sample holder.
  - Record the infrared spectrum in the range of 4000-400 cm<sup>-1</sup>.

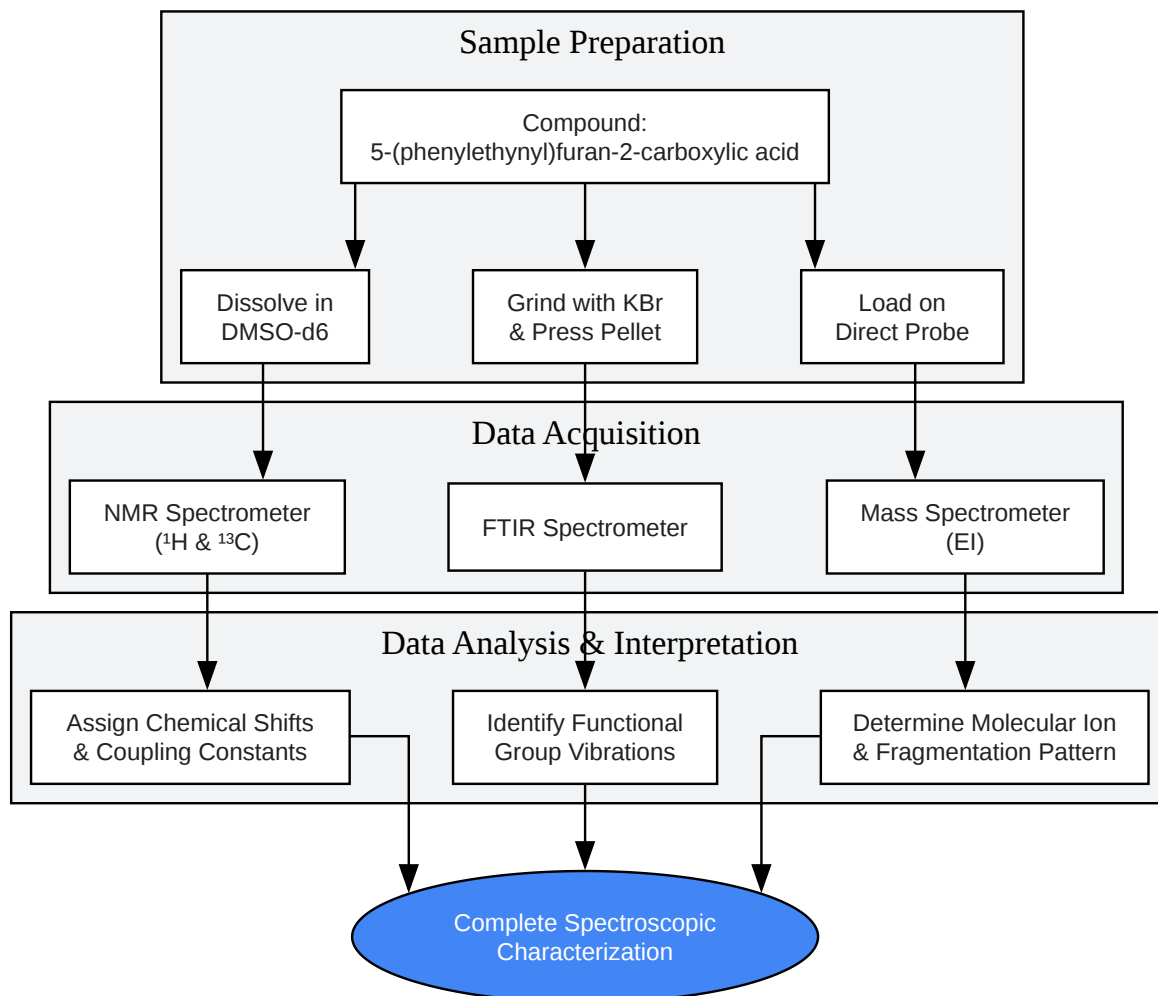
## Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction and Ionization:
  - Introduce a small amount of **5-(phenylethynyl)furan-2-carboxylic acid** into the mass spectrometer via a direct insertion probe.
  - In the ion source, bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
- Mass Analysis and Detection:
  - Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or time-of-flight).
  - The detector will record the abundance of each ion, generating a mass spectrum.

## Visualizations

### Experimental Workflow Diagram

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **5-(phenylethynyl)furan-2-carboxylic acid**.



[Click to download full resolution via product page](#)

A general workflow for the spectroscopic characterization of a chemical compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]

- 2. Spectroscopic Analysis | Research Starters | EBSCO Research [ebSCO.com]
- 3. 5-(Phenylethynyl)furan-2-carboxylic acid | lookchem [lookchem.com]
- 4. 5-(2-PHENYLETHYNYL)FURAN-2-CARBOXYLIC ACID | CAS 130423-83-5 [matrix-fine-chemicals.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-(phenylethynyl)furan-2-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142898#spectroscopic-characterization-of-5-phenylethynyl-furan-2-carboxylic-acid]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)